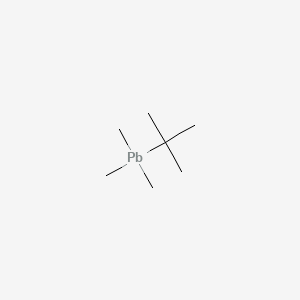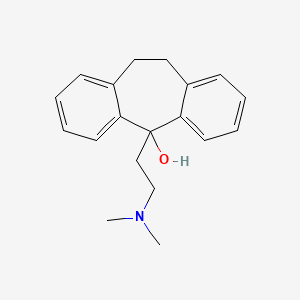
Plumbane, (1,1-dimethylethyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a lead atom bonded to a tert-butyl group and three methyl groups.
Métodos De Preparación
The synthesis of Plumbane, (1,1-dimethylethyl)trimethyl- typically involves the reaction of lead(IV) chloride with tert-butylmagnesium chloride and methylmagnesium chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagents. The reaction can be represented as follows:
PbCl4+(CH3)3C-MgCl+3CH3MgCl→(CH3)3C-Pb(CH3)3+4MgCl2
Análisis De Reacciones Químicas
Plumbane, (1,1-dimethylethyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lead(IV) oxide and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the lead(IV) center to lead(II) or elemental lead. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The lead-carbon bonds in Plumbane, (1,1-dimethylethyl)trimethyl- can be substituted by other nucleophiles, such as halides or alkyl groups, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Plumbane, (1,1-dimethylethyl)trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organometallic chemistry for the synthesis of other organolead compounds.
Biology: Research into the biological effects of organolead compounds often involves this compound due to its well-defined structure.
Medicine: While not commonly used in medicine, studies on the toxicological effects of lead compounds may involve this compound.
Industry: Its applications in industry are limited due to the toxicity of lead, but it may be used in specialized chemical processes.
Mecanismo De Acción
The mechanism by which Plumbane, (1,1-dimethylethyl)trimethyl- exerts its effects involves the interaction of the lead atom with various molecular targets. Lead can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzymes, interference with cellular signaling pathways, and damage to cellular structures.
Comparación Con Compuestos Similares
Plumbane, (1,1-dimethylethyl)trimethyl- can be compared with other organolead compounds such as:
Tetramethyllead (TML): Similar in structure but with four methyl groups instead of a tert-butyl group.
Tetraethyllead (TEL): Contains four ethyl groups and was historically used as an anti-knock agent in gasoline.
Trimethyllead chloride: Similar but with a chloride substituent instead of a tert-butyl group.
The uniqueness of Plumbane, (1,1-dimethylethyl)trimethyl- lies in its specific combination of a tert-butyl group and three methyl groups, which influences its reactivity and applications.
Propiedades
Número CAS |
32997-03-8 |
|---|---|
Fórmula molecular |
C7H18Pb |
Peso molecular |
309 g/mol |
Nombre IUPAC |
tert-butyl(trimethyl)plumbane |
InChI |
InChI=1S/C4H9.3CH3.Pb/c1-4(2)3;;;;/h1-3H3;3*1H3; |
Clave InChI |
JHTNLGMYIYXAEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Pb](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)



![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)



![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)

